molecular formula C18H29ClN2O3 B13758287 2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride CAS No. 55792-13-7

2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride

Katalognummer: B13758287
CAS-Nummer: 55792-13-7
Molekulargewicht: 356.9 g/mol
InChI-Schlüssel: SHKGDXWOIRZADS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride is a quaternary ammonium carbamate derivative characterized by a piperidinium moiety, a carbamate linker, and a 2-butoxyphenyl substituent.

Eigenschaften

CAS-Nummer

55792-13-7

Molekularformel

C18H29ClN2O3

Molekulargewicht

356.9 g/mol

IUPAC-Name

2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-2-3-14-22-17-10-6-5-9-16(17)19-18(21)23-15-13-20-11-7-4-8-12-20;/h5-6,9-10H,2-4,7-8,11-15H2,1H3,(H,19,21);1H

InChI-Schlüssel

SHKGDXWOIRZADS-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials

Compound Role Typical Source or Preparation
Piperidine or 2-(piperidin-1-yl)ethanol Nucleophilic amine precursor Commercially available or synthesized via standard amine alkylation
2-Butoxyphenyl isocyanate Carbamoylating agent Prepared from 2-butoxyaniline via phosgene or triphosgene reaction
Hydrochloric acid or chloride salt source For quaternization and salt formation Commercially available

Stepwise Synthesis

  • Formation of 2-piperidin-1-ylethyl carbamate intermediate

    • The piperidine derivative (e.g., 2-(piperidin-1-yl)ethanol) is reacted with 2-butoxyphenyl isocyanate.
    • Reaction conditions typically involve anhydrous solvents such as tetrahydrofuran (THF), acetonitrile, or diethyl ether.
    • Temperature is controlled between 0 °C and room temperature to avoid side reactions.
    • The nucleophilic nitrogen of the piperidine attacks the electrophilic carbon of the isocyanate, forming the carbamate linkage.
  • Quaternization to form the piperidin-1-ium salt

    • The carbamate intermediate is treated with hydrochloric acid or a chloride salt source.
    • This protonates the piperidine nitrogen, generating the quaternary ammonium chloride salt.
    • The reaction is typically performed in a polar solvent like ethanol or water under mild conditions.
  • Purification

    • The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
    • Alternative purification methods include column chromatography or preparative HPLC for higher purity.
    • The final product is isolated as a white to yellow powder with typical purity >97%.

Representative Reaction Scheme

$$
\text{Piperidine derivative} + \text{2-butoxyphenyl isocyanate} \xrightarrow[\text{solvent, temp}]{\text{anhydrous}} \text{Carbamate intermediate} \xrightarrow[\text{HCl}]{\text{quaternization}} \text{2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride}
$$

Research Findings and Optimization

Solvent Effects

  • Polar aprotic solvents like acetonitrile and THF have been reported to facilitate efficient carbamate formation by stabilizing the transition state.
  • Non-polar solvents such as benzene or diethyl ether can be used but may require longer reaction times or higher temperatures.

Temperature Control

  • Maintaining low to ambient temperatures (0–25 °C) during the isocyanate reaction reduces side reactions such as polymerization or hydrolysis.
  • Quaternization proceeds efficiently at room temperature.

Yield and Purity

Parameter Typical Range
Reaction yield 70–90%
Purity after purification >97% (HPLC or NMR)
Physical appearance White to yellow powder

Analytical Characterization

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Notes
Carbamate formation Piperidine derivative + 2-butoxyphenyl isocyanate THF, Acetonitrile, or Diethyl ether 0–25 °C Anhydrous conditions essential
Quaternization HCl or chloride salt Ethanol, Water Room temperature Ensure complete protonation
Purification Recrystallization or chromatography Ethanol, Ethyl acetate Ambient Achieve >97% purity

Analyse Chemischer Reaktionen

2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitutent Effects

The compound’s core structure shares similarities with several derivatives, differing primarily in the substituent’s position and alkyl/aryl groups on the phenyl ring. Key analogs include:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) LogP Hydrogen Bond Donors/Acceptors Reference
Target Compound 2-butoxyphenyl C₁₈H₂₇ClN₂O₃* ~380–390 (estimated) ~3.5–4.0 2 donors, 4 acceptors† N/A
2-piperidin-1-ium-1-ylethyl N-(3-phenylmethoxyphenyl)carbamate;chloride 3-phenylmethoxyphenyl C₂₂H₂₇ClN₂O₃ 390.9 N/A 2 donors, 4 acceptors
2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride 4-methoxyphenyl C₁₅H₂₃ClN₂O₃ 314.81 2.95 2 donors, 4 acceptors
3-piperidin-1-ium-1-ylpropyl N-(2-hexoxyphenyl)carbamate;chloride 2-hexoxyphenyl C₂₁H₃₅ClN₂O₃ 398.97 5.82 2 donors, 4 acceptors

*Estimated based on structural analogs.
†Inferred from carbamate and ammonium functional groups.

Key Observations :

  • Alkoxy Chain Length : The butoxy group (C₄H₉O) balances lipophilicity better than shorter methoxy (C₁H₃O) or longer hexoxy (C₆H₁₃O) chains. This intermediate length may enhance membrane permeability relative to the 4-methoxy analog (LogP = 2.95) while avoiding excessive hydrophobicity seen in the hexoxy derivative (LogP = 5.82) .

Physicochemical Properties

Solubility and Partition Coefficients
  • LogP : The target compound’s estimated LogP (~3.5–4.0) suggests moderate lipophilicity, making it more membrane-permeable than the 4-methoxy analog (LogP = 2.95) but less than the hexoxy derivative (LogP = 5.82) .
  • Hydrogen Bonding: All analogs share two hydrogen bond donors (ammonium N–H and carbamate N–H) and four acceptors (carbamate O, ether O), suggesting similar solubility profiles in polar solvents .
Molecular Weight and Complexity
  • The target compound’s molecular weight (~380–390 g/mol) aligns with the 3-phenylmethoxy analog (390.9 g/mol) but is higher than the 4-methoxy derivative (314.81 g/mol). This increase is attributed to the larger butoxy group .
  • Topological polar surface area (TPSA) for analogs ranges from 52–54 Ų, indicating moderate permeability .

Q & A

How can synthesis conditions for 2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride be optimized to improve yield and purity?

Basic Research Focus
Methodological Answer:
Optimization involves systematic variation of reaction parameters using Design of Experiments (DoE). Key factors include:

  • Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but may increase side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve carbamate coupling efficiency .
  • Catalyst Use : Base catalysts (e.g., K₂CO₃) or phase-transfer agents can accelerate nucleophilic substitution steps .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) isolates the hydrochloride salt with >95% purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.